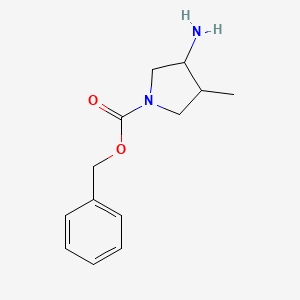

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-amino-4-methylpyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate serves as a crucial building block in drug development, especially for compounds targeting neurological disorders. Its structural features allow it to interact with biological macromolecules, which is essential for developing therapeutics aimed at conditions such as depression, anxiety, and neurodegeneration.

Potential Drug Candidates

- Neurological Disorders : Research indicates that derivatives of this compound may exhibit agonistic activity on specific receptors involved in neurotransmission, making them candidates for treating various psychiatric disorders.

- Anticoagulant Agents : Due to its ability to influence blood coagulation pathways, this compound has been explored as a potential anticoagulant agent.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how modifications can affect biological activity.

Interaction Studies

Interaction studies are vital for understanding how this compound interacts with proteins and enzymes. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods help elucidate binding affinities and kinetics, providing insights into the compound's mechanism of action.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These include:

- Direct Amination : Utilizing benzylamine and appropriate carboxylic acid derivatives.

- Cyclization Reactions : Forming the pyrrolidine ring through cyclization of amino acids or similar precursors.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylpyrrolidine | Similar pyrrolidine core | Varies in solubility characteristics |

| Benzylamine | Contains a benzyl group | Primarily an intermediate in organic synthesis |

| 3-Amino-4-methylpyridine | Pyridine instead of pyrrolidine | Different electronic properties affecting reactivity |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological profiles of this compound:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting potential applications in infectious disease management.

Neuropharmacological Effects

Research has shown that derivatives of this compound can modulate neurotransmitter systems, indicating its potential use in treating mental health disorders.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

Pyrrolizines: Compounds with a fused pyrrolidine ring.

Pyrazoles: Five-membered rings containing two nitrogen atoms.

Uniqueness

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is unique due to the presence of both an amino group and a benzyl ester group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate, a compound notable for its unique structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of various studies.

Structural Characteristics

This compound is characterized by a pyrrolidine ring with an amino group and a carboxylate moiety, which enhances its solubility and reactivity. The presence of the benzyl group contributes to its pharmacological properties.

The compound's biological activity can be attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been observed to function as either an inhibitor or activator, modulating various biochemical pathways. For instance, it may influence pathways linked to neurotransmitter regulation or metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antibacterial properties, particularly against drug-resistant strains of bacteria. This makes it a candidate for developing new antibacterial agents.

- Neuraminidase Inhibition : Similar compounds have demonstrated the ability to inhibit influenza virus neuraminidase, indicating potential antiviral applications .

- Antithrombotic Properties : Some derivatives have shown promise in antithrombotic activity, which could be beneficial in preventing thromboembolic disorders .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study highlighted the effectiveness of this compound derivatives in inhibiting bacterial growth. The structure allows effective interaction with bacterial targets, leading to significant therapeutic potential against infections resistant to conventional antibiotics.

- Neuraminidase Inhibition : Research demonstrated that certain analogs of this compound were approximately 24-fold more potent than standard neuraminidase inhibitors. This suggests a strong potential for developing antiviral drugs targeting influenza viruses .

- Pharmacokinetics : The pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

benzyl 3-amino-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3 |

InChI Key |

ZSIMEKCEGXWPDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.